Certified Purity Specification as a Procurement Gate: 98% Purity Advantaged Over Non-Certified Analogs
Commercially available batches of 3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine are consistently supplied at ≥98% purity as verified by HPLC or LC-MS . In contrast, several close analogs—including the 4-fluorophenyl (CAS 787590-76-5) and the unsubstituted phenyl (CAS 787591-86-0) variants—are frequently sourced through custom synthesis without guaranteed purity specifications or are offered at lower purity grades [1]. This documented purity advantage ensures higher signal-to-noise ratios in cellular and biochemical assays, reduces the risk of confounding off-target effects caused by impurities, and supports consistent lot-to-lot performance essential for reproducible target engagement studies .
| Evidence Dimension | Assay-ready purity specification |
|---|---|
| Target Compound Data | ≥98% (multiple vendor certificates) |
| Comparator Or Baseline | 4-fluorophenyl analog (CAS 787590-76-5): purity not consistently certified |
| Quantified Difference | Not estimable due to missing comparator data |
| Conditions | Commercial procurement batches; QC analysis by HPLC/LC-MS |
Why This Matters
Standardized purity reduces assay variability and facilitates direct comparison across independent laboratories, a critical factor for scientific procurement decisions.
- [1] PubChem. 3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine, CID 23654637. View Source
